molecular formula C17H13Cl2NO2S2 B4618663 (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4618663
M. Wt: 398.3 g/mol
InChI Key: BTKHWOGQAMSKKA-DHDCSXOGSA-N
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Description

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a dichlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 2-furylmethylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains.

Medicine

In the field of medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[5-(2,6-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[5-(2,5-difluorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of both furan and thiazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S2/c1-2-7-20-16(21)15(24-17(20)23)9-11-4-6-14(22-11)12-8-10(18)3-5-13(12)19/h3-6,8-9H,2,7H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKHWOGQAMSKKA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

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